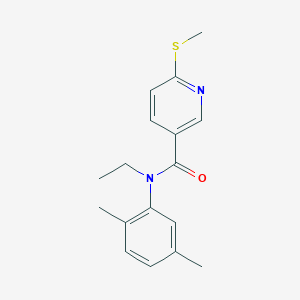
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has shown promising results in preclinical studies as an anti-cancer agent. DMXAA was first synthesized in the 1990s, and since then, it has been extensively studied for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to induce the production of cytokines, which are signaling molecules that regulate the immune response. It has also been shown to increase the number of immune cells in the tumor microenvironment, which can help to enhance the anti-tumor immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. This compound has also been shown to increase the permeability of blood vessels in tumors, which can help to enhance the delivery of chemotherapy drugs to the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a relatively low toxicity and can be administered orally or intravenously. However, this compound has several limitations. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising anti-cancer agent that has shown significant preclinical activity. Its mechanism of action involves the activation of the immune system, and it has several biochemical and physiological effects that can help to inhibit tumor growth and metastasis. While this compound has several advantages for lab experiments, it also has several limitations, and further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-methylthiopyridine-3-carboxamide to produce this compound. The yield of this compound from this method is around 50%.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and bladder cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-N-ethyl-6-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-5-19(15-10-12(2)6-7-13(15)3)17(20)14-8-9-16(21-4)18-11-14/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSBVFGHOHAPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC(=C1)C)C)C(=O)C2=CN=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)

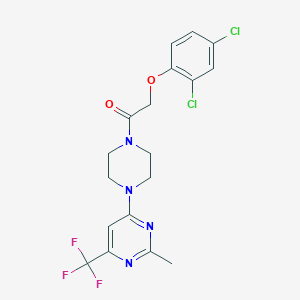
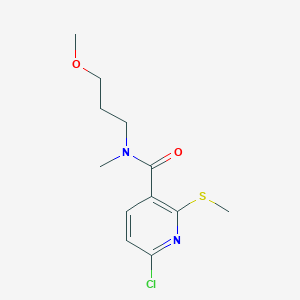
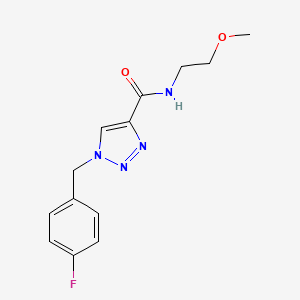
![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester](/img/structure/B2841709.png)
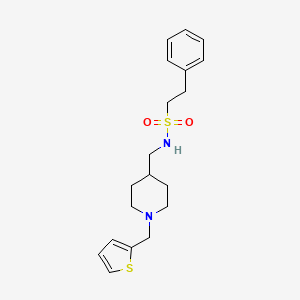
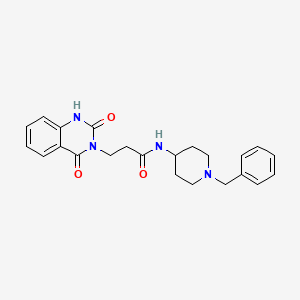


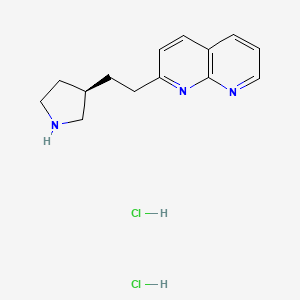
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2841719.png)
![Spiro[3H-indene-2,1'-cyclopentane]-1-one](/img/structure/B2841720.png)
![1-[(2-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2841721.png)